
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Wirkmechanismus
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of B-cell proliferation, survival, and migration. Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has also been shown to inhibit the activation of other kinases, such as AKT and ERK, which are involved in B-cell receptor signaling.
Biochemical and Physiological Effects
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the reduction of tumor burden. Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has also been shown to inhibit the migration of B-cells, preventing them from infiltrating other tissues and organs. In addition, Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has been shown to modulate the immune system, enhancing the anti-tumor immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has several advantages for lab experiments, including its potent and selective inhibition of BTK, its well-tolerated toxicity profile, and its ability to enhance the efficacy of other targeted therapies and chemotherapy. However, one limitation of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate is its potential for off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
For the development and evaluation of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate include the evaluation of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate in combination with immunotherapy and the development of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate analogs with improved pharmacological properties.
Synthesemethoden
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate can be synthesized using a multi-step process involving various chemical reactions. The synthesis method involves the use of tert-butylamine, 4-bromo-2-methylpyrazole-3-carboxylic acid, and other reagents to produce the final product. The synthesis method has been optimized to improve the yield and purity of Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has shown potent anti-tumor activity and has been well-tolerated. Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate has also been evaluated in combination with other targeted therapies and chemotherapy, showing enhanced efficacy compared to single-agent treatment.
Eigenschaften
IUPAC Name |
tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)8-7(11)6(5-12)13-14(8)4/h5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBFPFKSCVNWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=NN1C)CN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2689578.png)
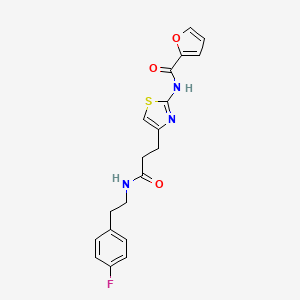
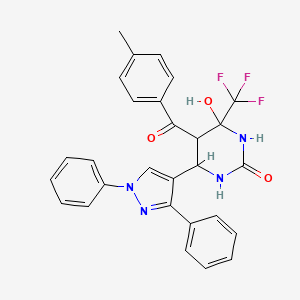
![(E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2689581.png)
![2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid](/img/structure/B2689582.png)
![N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2689584.png)
![1,7-dimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689585.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine](/img/structure/B2689587.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2689590.png)
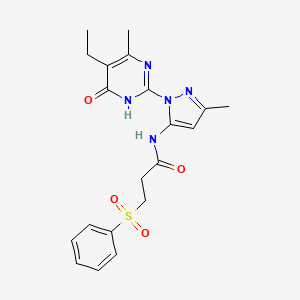
![3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine](/img/structure/B2689596.png)
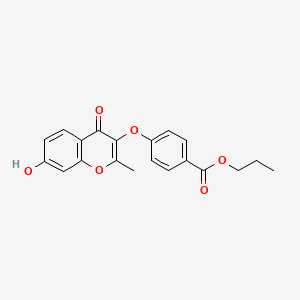
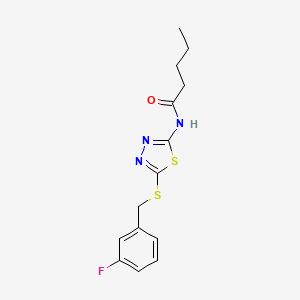
![N-[5-Methyl-2-(2-phenylethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide](/img/structure/B2689600.png)